

Application Note: Comprehensive Analytical Characterization of 2-Ethylpyrrolidine Hydrochloride

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Compound of Interest

Compound Name: 2-Ethylpyrrolidine hydrochloride

Cat. No.: B155188

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Introduction

2-Ethylpyrrolidine hydrochloride is a substituted pyrrolidine derivative, a class of compounds with significant interest in medicinal chemistry and organic synthesis. As a chiral amine, its purity, identity, and structural integrity are critical for its application in pharmaceutical development and as a building block in complex syntheses. Ensuring the quality of this raw material requires a multi-faceted analytical approach.

This guide provides a detailed framework for the comprehensive characterization of **2-Ethylpyrrolidine hydrochloride**. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights to ensure data is robust, reliable, and reproducible. The protocols described herein are designed as self-validating systems, incorporating best practices for achieving scientific integrity.

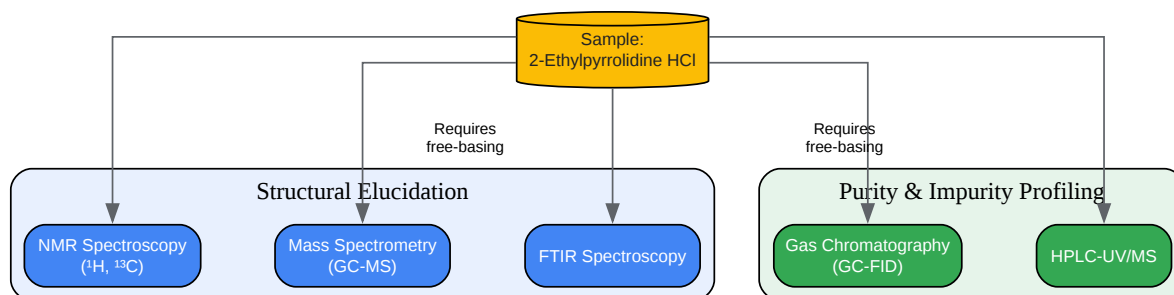
Physicochemical Properties

A foundational understanding of the molecule's properties is essential for selecting appropriate analytical techniques and parameters. **2-Ethylpyrrolidine hydrochloride** is the salt form of the free base, 2-Ethylpyrrolidine. This distinction is critical, as the salt form is generally a non-volatile solid, while the free base is a volatile liquid.

Property	Value	Source
Chemical Name	2-Ethylpyrrolidine hydrochloride	-
CAS Number	669073-77-2	[1]
Molecular Formula	C ₆ H ₁₃ N·HCl	[1]
Molecular Weight	135.64 g/mol	[1]
Free Base Formula	C ₆ H ₁₃ N	[2]
Free Base Mol. Wt.	99.17 g/mol	[2]
Appearance	White to off-white solid (typical)	General Knowledge
Solubility	Soluble in water, methanol, ethanol	General Knowledge

Overall Analytical Workflow

A robust characterization of **2-Ethylpyrrolidine hydrochloride** relies on the integration of multiple orthogonal techniques. Spectroscopic methods provide structural confirmation, while chromatographic techniques assess purity and quantify impurities.



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Caption: Overall analytical strategy for 2-Ethylpyrrolidine HCl.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structure confirmation. For a hydrochloride salt, deuterated water (D_2O) or dimethyl sulfoxide ($DMSO-d_6$) are excellent solvent choices due to their ability to dissolve ionic compounds. $DMSO-d_6$ has the advantage of potentially allowing observation of the N-H proton, which will exchange with deuterium in D_2O .

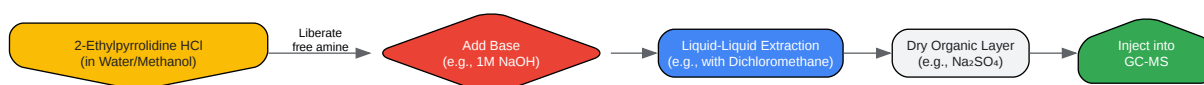
Protocol: 1H and ^{13}C NMR

- **Sample Preparation:** Accurately weigh 10-20 mg of **2-Ethylpyrrolidine hydrochloride** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., $DMSO-d_6$) in a clean, dry NMR tube.
- **Instrumentation:** Use a 400 MHz or higher field NMR spectrometer.
- **1H NMR Acquisition:**
 - Acquire a standard proton spectrum.
 - **Expected Signals:**
 - **Ethyl Group (CH_2CH_3):** A quartet (~2.5-3.0 ppm) and a triplet (~1.0-1.3 ppm). The quartet arises from the methylene protons being split by the adjacent methyl protons, and the triplet from the methyl protons being split by the adjacent methylene protons.
 - **Pyrrolidine Ring Protons:** A series of complex multiplets, typically between ~1.5 and 3.5 ppm. The proton at the chiral center (C2) will be coupled to the adjacent ethyl and ring protons.
 - **N-H Proton:** If using $DMSO-d_6$, a broad singlet may be observed at a downfield chemical shift (>9 ppm), representing the two protons on the positively charged nitrogen (NH_2^+). This peak will be concentration-dependent.
- **^{13}C NMR Acquisition:**

- Acquire a proton-decoupled carbon spectrum.
- Expected Signals: Six distinct carbon signals are expected.
 - Ethyl Group: Two signals in the aliphatic region (~10-30 ppm).
 - Pyrrolidine Ring: Four signals, with the carbon atoms closer to the nitrogen atom appearing more downfield (~45-65 ppm). The chiral C2 carbon will be in this region.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides molecular weight information. Since **2-Ethylpyrrolidine hydrochloride** is a non-volatile salt, it is incompatible with standard electron ionization (EI) sources used in Gas Chromatography-Mass Spectrometry (GC-MS). The protocol, therefore, requires a chemical conversion to the volatile free base prior to analysis. This is a critical and often overlooked step.^{[3][4]}



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Caption: Sample preparation workflow for GC-MS analysis.

Protocol: GC-MS of the Free Base

- Sample Preparation (Free-Basing):
 - Dissolve ~10 mg of **2-Ethylpyrrolidine hydrochloride** in 1 mL of deionized water.
 - Add 1 M sodium hydroxide (NaOH) solution dropwise until the solution is basic (pH > 11).
 - Extract the aqueous solution three times with 2 mL of an organic solvent (e.g., dichloromethane or diethyl ether).
 - Combine the organic layers and dry over anhydrous sodium sulfate.

- Carefully decant the dried solution for analysis.
- Instrumentation: Standard GC-MS system with an EI source.
- GC Conditions (Typical):
 - Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 μ m).
 - Injector Temp: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 15 °C/min.
 - Carrier Gas: Helium.
- MS Analysis:
 - Acquire spectra in full scan mode (e.g., m/z 35-300).
 - Expected Result: The mass spectrum will correspond to the free base ($C_6H_{13}N$). The molecular ion peak $[M]^+$ should be observed at m/z 99. Common fragments may include the loss of the ethyl group (m/z 70) and other characteristic pyrrolidine ring fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and effective technique for confirming the presence of key functional groups and confirming the salt's formation. The spectrum will show characteristic absorbances for the amine salt, which are distinct from the free amine.

Protocol: FTIR Analysis

- **Sample Preparation:** Prepare the sample using either Attenuated Total Reflectance (ATR) by placing a small amount of the solid directly on the crystal, or by preparing a potassium bromide (KBr) pellet.
- **Acquisition:** Scan the sample from 4000 to 400 cm^{-1} .
- **Interpretation of Key Peaks:**

- $\sim 3000\text{-}2700\text{ cm}^{-1}$: A very broad and strong absorbance characteristic of the N-H^+ stretching vibration in an amine hydrochloride salt. This is a key diagnostic peak.
- $2960\text{-}2850\text{ cm}^{-1}$: Aliphatic C-H stretching from the ethyl and pyrrolidine groups.
- $\sim 1600\text{-}1500\text{ cm}^{-1}$: N-H^+ bending vibrations.
- $\sim 1100\text{ cm}^{-1}$: C-N stretching vibration.
- The overall spectrum can be compared to reference spectra of similar amine hydrochlorides or pyrrolidine itself for confirmation.^[5]

Chromatographic Purity Assessment

Gas Chromatography (GC-FID)

Expertise & Rationale: For assessing purity and detecting volatile organic impurities, GC with a Flame Ionization Detector (FID) is ideal due to its high sensitivity for hydrocarbons. The same free-basing sample preparation protocol as for GC-MS must be used. This method is excellent for quantifying the main component (as the free base) and any related volatile impurities.

Protocol: Purity by GC-FID

- **Sample Preparation:** Prepare the sample by converting the hydrochloride to the free base as described in the GC-MS protocol (Section 4.2).
- **Instrumentation:** GC system equipped with an FID.
- **GC Conditions:** Use the same column and temperature program as outlined for GC-MS.
- **Analysis and Quantification:**
 - Inject the prepared sample.
 - The purity is typically determined by area percent calculation, where the peak area of 2-ethylpyrrolidine is expressed as a percentage of the total area of all observed peaks.
 - $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Sum of All Peak Areas}) * 100$

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is used to detect non-volatile impurities and can be more suitable for analyzing the salt form directly. However, 2-Ethylpyrrolidine lacks a strong UV chromophore, making detection challenging.^{[6][7]} Two primary strategies can be employed:

- Strategy A (Direct UV): Detection at very low wavelengths (~200-210 nm). This is simple but can suffer from low sensitivity and interference from common solvents and additives.^[7]
- Strategy B (Derivatization): Pre-column derivatization with a UV-active agent to attach a chromophore to the amine. This significantly enhances sensitivity and specificity but requires additional method development.^{[8][9]}

Protocol: HPLC with Direct UV Detection

- Sample Preparation: Accurately weigh and dissolve ~10 mg of **2-Ethylpyrrolidine hydrochloride** in 10 mL of the mobile phase.
- Instrumentation: HPLC system with a UV or DAD detector.
- HPLC Conditions:
 - Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar amines.^{[7][10]} Alternatively, a C18 column can be used with an ion-pairing agent.
 - Mobile Phase (HILIC example): 80:20 Acetonitrile:Water with 10 mM ammonium formate buffer.
 - Flow Rate: 1.0 mL/min.
 - Detection: 205 nm.
- Validation: The method must be validated for linearity, accuracy, and precision. Due to the potential for interferences at low UV, a blank (mobile phase) injection is crucial to ensure peaks are from the sample.

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